molecular formula C15H18N2O3 B3097372 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid CAS No. 1310364-61-4

3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3097372
CAS No.: 1310364-61-4
M. Wt: 274.31
InChI Key: JRKLKOJWETZREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid ( 1310364-61-4) is a high-purity chemical compound offered with a documented purity of 97% . It belongs to the class of phenylpyrazole derivatives, a group known for its significance in medicinal chemistry and drug discovery research. The compound features an isopentyloxy chain attached to a phenyl ring, which is linked to a pyrazole carboxylic acid core. This specific molecular architecture, combining a lipophilic ether side chain with a hydrogen-bonding carboxylic acid group, makes it a valuable scaffold for pharmaceutical development and biochemical probing. While its specific mechanism of action is an area of active investigation, related pyrazole-carboxylic acid structures have been studied as potential inhibitors of various enzymes . Researchers can utilize this compound in areas such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)7-8-20-12-5-3-11(4-6-12)13-9-14(15(18)19)17-16-13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKLKOJWETZREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the phenyl ring: The phenyl ring with the isopentyloxy substituent can be introduced through a nucleophilic aromatic substitution reaction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentyloxy group can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and acting as a reagent in various chemical reactions.

Biological Activities

Research indicates that 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid exhibits several biological activities, including:

  • Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs.
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains, warranting further investigation into its use as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties, possibly by inducing apoptosis in cancer cells or inhibiting tumor growth.

Medicinal Applications

Due to its biological activities, this compound is being explored for therapeutic applications in treating diseases such as:

  • Inflammatory disorders
  • Infections caused by resistant bacteria
  • Various cancers

Industrial Uses

In the industrial sector, it is utilized in developing new materials and serves as an intermediate in pharmaceutical and agrochemical production.

Mechanism of Action

The mechanism of action of 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Alkoxy Substituents
  • 3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid Structure: Features a straight-chain pentyloxy group (C₅H₁₁O) instead of branched isopentyloxy. Status: Discontinued in commercial catalogs, indicating challenges in synthesis or application .
  • 3-(4-Bromophenyl)-1-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid

    • Structure : Contains a bromophenyl group and a carbamothioylhydrazinyl moiety.
    • Impact : The bromine atom increases molecular weight (MW: ~411 g/mol) and may enhance halogen bonding in biological targets. The hydrazinyl group enables further functionalization .
Functional Group Modifications
  • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid

    • Structure : Methoxy (OCH₃) and methyl groups at distinct positions.
    • Properties : MW = 232.24 g/mol; higher solubility in polar solvents due to the methoxy group. Predicted pKa ~3.9, similar to other pyrazole-carboxylic acids .
  • 5-Phenyl-1H-pyrazole-3-carboxylic Acid

    • Structure : A phenyl group directly attached to the pyrazole ring.
    • Impact : Increased aromaticity may enhance π-π stacking interactions in drug-receptor binding. Lower lipophilicity compared to alkoxy-substituted analogs .

Core Structural Analogues

Pyrazole vs. Benzimidazole Derivatives
  • 2-(4-Hydroxyphenyl)-1H-benzimidazole-5-carboxylic Acid
    • Structure : Replaces the pyrazole core with a benzimidazole ring.
    • Impact : Benzimidazole derivatives often exhibit stronger basicity and altered binding affinities due to the fused aromatic system .
Hydrazide Derivatives
  • 3-[4-(Octyloxy)phenyl]-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-5-carbohydrazide
    • Structure : The carboxylic acid is converted to a carbohydrazide.
    • Application : Used in targeted drug delivery systems; the octyloxy chain improves lipid bilayer penetration .

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid Isopentyloxy (branched C₅H₁₁O) C₁₅H₁₈N₂O₃ 274.32 High lipophilicity, biological activity
3-[4-(Pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid Pentyloxy (linear C₅H₁₁O) C₁₅H₁₈N₂O₃ 274.32 Moderate lipophilicity
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid Methoxy, methyl C₁₂H₁₂N₂O₃ 232.24 Polar solubility, pKa ~3.9
5-Phenyl-1H-pyrazole-3-carboxylic acid Phenyl C₁₀H₈N₂O₂ 188.18 Aromatic π-stacking

Biological Activity

3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an isopentyloxy substituent on the phenyl ring, contributing to its pharmacological properties.

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.31 g/mol
  • CAS Number : 50739481
  • Physical State : Solid
  • Solubility : Soluble in organic solvents like methanol .

Biological Activity

The biological activity of this compound has been explored in various studies, revealing several potential therapeutic applications:

Anticancer Activity

Recent research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, compounds similar to this compound have been shown to selectively inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are associated with cancer progression. Inhibitory constants (KIs) for these isoforms can be as low as 0.62 nM, indicating potent activity against tumor-associated CAs .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been reported to exert anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In one study, related pyrazole compounds demonstrated superior anti-inflammatory activity compared to diclofenac sodium, a common NSAID .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been investigated. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Anticancer Study : A study focusing on the inhibition of carbonic anhydrases found that certain pyrazole derivatives exhibited selective inhibition against CAs IX and XII, suggesting their potential in cancer therapy .
  • Anti-inflammatory Study : Research comparing the anti-inflammatory effects of various pyrazoles revealed that specific derivatives had a higher selectivity index than celecoxib, indicating their promise as safer alternatives for treating inflammatory conditions .
  • Antimicrobial Activity : A synthesis and evaluation study demonstrated that newly synthesized pyrazole compounds exhibited significant antibacterial activity against various bacterial strains, further supporting their therapeutic potential .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayIC50/KI ValueReference
AnticancerCarbonic Anhydrase IX0.62 nM
Anti-inflammatoryCOX EnzymeHigher than Celecoxib
AntibacterialVarious BacteriaSignificant

Q & A

Q. What are the optimal synthetic routes for 3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Pyrazole Formation : Cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux in ethanol to form the pyrazole core .

Functionalization : Introduction of the isopentyloxy group via nucleophilic substitution or coupling reactions. A Suzuki-Miyaura cross-coupling may be employed using Pd(PPh₃)₄ as a catalyst, with 4-isopentyloxyphenylboronic acid and a halogenated pyrazole precursor .

Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of the ester group to yield the carboxylic acid .
Optimization Tips :

  • Use degassed solvents (e.g., DMF/H₂O) to prevent oxidation during coupling .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates efficiently.

Q. How can spectroscopic and crystallographic data validate the structure of this compound?

Methodological Answer:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic signals:
    • Pyrazole protons (δ 6.5–7.5 ppm for aromatic protons).
    • Isopentyloxy chain (δ 1.2–1.6 ppm for CH₂ and δ 0.9 ppm for CH₃ groups).
    • Carboxylic acid proton (broad signal at δ ~12 ppm in 1H^1H-NMR) .
  • IR : Confirm the carboxylic acid group via O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray Crystallography : Refine the structure using SHELXL (e.g., space group determination, R-factor < 5%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Optimize the molecular geometry using B3LYP/6-31G(d,p) basis sets.
    • Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
    • Simulate IR and NMR spectra for cross-validation with experimental data .
  • Applications : Predict binding affinities for biological targets (e.g., enzyme active sites) via molecular docking (AutoDock Vina) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study : If 1H^1H-NMR shows unexpected splitting or integration ratios:
    • Verify purity via HPLC (≥95% purity threshold).
    • Check for tautomerism (common in pyrazoles) using variable-temperature NMR .
    • Compare experimental IR/Raman spectra with DFT simulations to identify conformational isomers .
  • Crystallographic Resolution : Use SHELXS for phase problem solutions in ambiguous cases .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modulation :
    • Replace the isopentyloxy group with electron-withdrawing groups (e.g., nitro) to alter pharmacokinetics .
    • Introduce methyl or halogens at the pyrazole 1-position to improve metabolic stability .
  • Biological Testing :
    • Screen derivatives for IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using in vitro assays .
    • Correlate HOMO-LUMO gaps (from DFT) with observed inhibitory activity .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Critical Parameters :
    • Control exothermic reactions during coupling steps (use jacketed reactors for temperature regulation) .
    • Optimize catalyst loading (e.g., 2–5 mol% Pd) to minimize costs without compromising yield .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) for large-scale batches .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Stability Studies :
    • Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC .
    • Protect from light (UV-sensitive due to aromatic systems) using amber glassware .
  • Degradation Pathways :
    • Hydrolysis of the carboxylic acid group in acidic/basic conditions .
    • Oxidation of the isopentyloxy chain under prolonged oxygen exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-(Isopentyloxy)phenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.